3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid 3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18227143
InChI: InChI=1S/C14H18O3/c1-9(2)10-3-5-11(6-4-10)14(13(16)17)7-12(15)8-14/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC18227143

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name 3-hydroxy-1-(4-propan-2-ylphenyl)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C14H18O3/c1-9(2)10-3-5-11(6-4-10)14(13(16)17)7-12(15)8-14/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17)
Standard InChI Key XDBFGTJMDFFNQP-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=C(C=C1)C2(CC(C2)O)C(=O)O

Introduction

3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring with a hydroxyl group (-OH) and a carboxylic acid group (-COOH). It also features a para-substituted isopropylphenyl group, which contributes to its unique chemical and biological properties. The compound's molecular formula is C14H18O3C_{14}H_{18}O_3, and it has a molecular weight of 234.29 g/mol .

Key Structural Features:

  • Cyclobutane Core: Provides rigidity and distinct stereochemistry.

  • Hydroxyl and Carboxylic Groups: Confer polarity and potential for hydrogen bonding.

  • Isopropylphenyl Substituent: Enhances hydrophobic interactions, potentially influencing biological activity.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A general approach includes:

  • Formation of the Cyclobutane Core: This can be achieved through cyclization reactions using suitable precursors.

  • Introduction of Functional Groups:

    • Hydroxylation reactions using oxidizing agents like potassium permanganate.

    • Carboxylation reactions via Grignard reagents or carboxylic acid derivatives.

  • Substitution with Isopropylphenyl Group: Typically achieved through Friedel-Crafts alkylation or related methods.

Optimized reaction conditions and specific catalysts are often employed to enhance yield and purity.

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures may interact with biological targets such as enzymes and receptors. These interactions could make the compound a candidate for pharmacological applications, particularly in enzyme inhibition or modulation.

Material Science Applications

The unique combination of rigidity (from the cyclobutane ring) and functional diversity (from hydroxyl and carboxylic groups) may lend itself to applications in material science, such as polymer development or surface coatings.

Comparative Analysis

The table below compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acidCyclobutane ring, hydroxyl, carboxylic acidPotential enzyme interactions
3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acidCyclobutane ring, pyridine substituentMay exhibit different pharmacological effects
3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acidCyclobutane ring, methoxy substituentAltered solubility and reactivity characteristics

The para-isopropylphenyl group in the target compound distinguishes it from others by enhancing hydrophobic interactions, which could influence its binding affinity in biological systems.

Molecular Interactions

Ongoing research focuses on understanding how this compound interacts with biological macromolecules, including:

  • Binding affinity to enzymes or receptors.

  • Specificity towards target proteins.

Such studies could reveal its mechanism of action and therapeutic potential.

Structural Optimization

Modifications to the substituents on the cyclobutane ring or phenyl group could be explored to enhance activity or solubility.

Toxicological Studies

Comprehensive safety evaluations are necessary to assess cytotoxicity and environmental impact before advancing its use in pharmaceuticals or materials science.

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